

Application Note: Chiral Separation of Sacubitril Isomers by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	(2S,4S)-Sacubitril	
Cat. No.:	B1435712	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure. Sacubitril contains three chiral centers, leading to the possibility of eight stereoisomers. It is crucial to separate and quantify these isomers to ensure the drug's quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for this purpose. This document provides detailed protocols for the chiral separation of Sacubitril isomers using both normal-phase and reversed-phase HPLC methods.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the chiral separation of Sacubitril and its related compounds.

Table 1: Normal-Phase HPLC Method Performance



Parameter	Value	Reference
Linearity (R²)	≥ 0.998	[1]
Accuracy (%)	98.3 - 99.5	[1]
Precision (%RSD)	≤ 1.82	[1]
Limit of Detection (LOD)	0.06 μg/mL	[1]
Limit of Quantification (LOQ)	0.2 μg/mL	[1]
Sample Stability	At least 48 hours	[1]

Table 2: Reversed-Phase HPLC Method Performance

Parameter	Value	Reference
Linearity (R²)	≥ 0.999	[2]
Recovery (%)	93 - 105	[2]
Precision (%RSD, Inter/Intraday)	< 5.2	[2]
Limit of Detection (LOD)	0.030 - 0.048 μg/mL	[2]
Limit of Quantification (LOQ)	0.100 - 0.160 μg/mL	[2]

Table 3: Chromatographic Performance on CHIRALPAK® IG-3



Peak	Compound	Retention Time (tR, min)	Tailing Factor (T)	Resolution (Rs)
1	Sacubitril diastereomer 1	20.5	1.1	-
2	Sacubitril diastereomer 2	24.0	1.0	3.3
3	Sacubitril enantiomer	28.0	1.1	3.1
4	Sacubitril	30.5	1.1	1.5
5	Valsartan enantiomer	37.7	0.9	4.6
6	Valsartan	42.6	1.0	2.8

Data from a specific application by Daicel Chiral Technologies.[3]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method

This method is suitable for the stereoselective separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[1][4]

1. Chromatographic Conditions:

Column: Chiralcel OJ-H (250 mm × 4.6 mm, 5 μm)[1][4]

Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA)[1][4]

Mobile Phase B: Ethanol: Isopropanol: TFA (80:20:0.1, v/v/v)[1][4]

Flow Rate: 1.0 mL/min[1][4]

Detection: UV at 254 nm[1][4]

Column Temperature: Ambient



• Injection Volume: 10 μL

Run Time: Approximately 50 minutes[1]

2. Sample Preparation:

• Diluent: n-Hexane: Ethanol (1:1, v/v)

- Standard Solution: Prepare a stock solution of Sacubitril and its isomers in the diluent. Further dilute to the desired concentration for analysis.
- Sample Solution: Accurately weigh and dissolve the bulk drug sample in the diluent to achieve a known concentration.
- 3. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard solution to identify the retention times of the individual isomers.
- Inject the sample solution.
- Identify and quantify the isomers in the sample by comparing the retention times and peak areas with the standard.

Protocol 2: Reversed-Phase HPLC Method

This stability-indicating method is designed for the separation of Sacubitril, Valsartan, their enantiomers, diastereomers, and degradation products.[2]

- 1. Chromatographic Conditions:
- Column: Chiralcel OJ-RH (150 mm × 4.6 mm, 5 μm)[2]
- Mobile Phase A: 1 mL of Trifluoroacetic Acid (TFA) in 1000 mL of Milli-Q water.
- Mobile Phase B: 1 mL of TFA in a mixture of Acetonitrile and Methanol (950:50, v/v).[2]



• Flow Rate: 0.8 mL/min[2]

Column Temperature: 45°C[2]

Detection: UV at 254 nm[2]

• Injection Volume: 10 μL

• Gradient Program:

Time (min)	%B
0.01	25
10.0	25
25.0	38
37.0	45
39.0	25

| 45.0 | 25 |

2. Sample Preparation:

- Diluent: Mobile phase A and Mobile phase B in a suitable ratio.
- Standard Solution: Prepare individual stock solutions of Sacubitril, Valsartan, and their available isomers in the diluent. Prepare a working standard mixture by diluting the stock solutions.
- Sample Solution: Dissolve the sample in the diluent to obtain a suitable concentration for analysis.

3. Procedure:

• Equilibrate the column with the initial mobile phase composition (25% B) until a stable baseline is obtained.



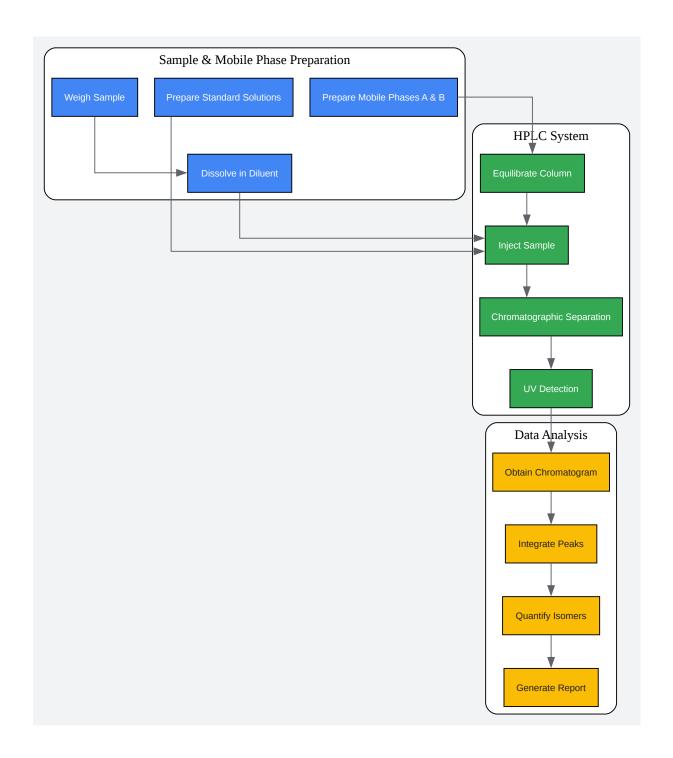




- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention times and response factors.
- Inject the sample solution.
- Process the chromatograms to identify and quantify the main components and any impurities or isomers.

Visualizations

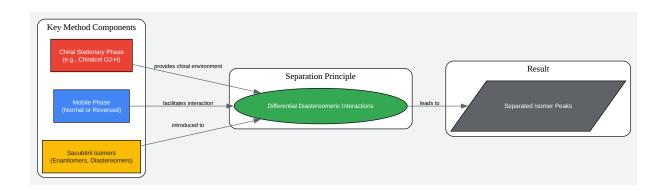




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Caption: Experimental workflow for HPLC chiral separation.





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Caption: Logical relationship of key components in chiral separation.

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